Unlike the commonly prescribed (3R,5R) form of atorvastatin, which effectively inhibits the enzyme HMG-CoA reductase, the (3S,5S) enantiomer exhibits minimal to no inhibitory activity against this enzyme []. HMG-CoA reductase plays a crucial role in cholesterol synthesis; its inhibition by medications like atorvastatin leads to lower cholesterol production. Since (3S,5S)-Atorvastatin lacks this effect, it serves as a negative control in research, allowing scientists to isolate and study the specific effects of HMG-CoA reductase inhibition caused by other forms of atorvastatin [].
While lacking the cholesterol-lowering properties, (3S,5S)-Atorvastatin may exert cytotoxic effects on certain cell lines, meaning it can be toxic to cells []. This characteristic makes it potentially useful in cancer research, where scientists investigate the drug's ability to target and eliminate cancer cells. However, further research is needed to understand the specific mechanisms and potential therapeutic applications of this effect.
(3S,5S)-Atorvastatin has been shown to activate the pregnane X receptor (PXR), a cellular protein involved in regulating the expression of various genes, including those encoding drug-metabolizing enzymes []. This activation can lead to the induction of cytochrome P450 (CYP) isoforms, which are enzymes responsible for metabolizing and eliminating drugs and other foreign compounds from the body []. Studying these effects can help researchers understand how different forms of atorvastatin, and potentially other drugs, interact with and influence drug metabolism pathways.
(3S,5S)-Atorvastatin Sodium Salt is a sodium salt form of atorvastatin, a widely prescribed medication primarily used to lower cholesterol levels in patients at risk for cardiovascular diseases. The compound is characterized by its potent inhibition of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. Structurally, it is defined by its specific stereochemistry at the 3 and 5 positions, contributing to its pharmacological activity.
(3S,5S)-Atorvastatin Sodium Salt itself lacks significant inhibitory activity against HMG-CoA reductase, the enzyme responsible for cholesterol production []. The mechanism of action of atorvastatin involves competitively binding to the active site of HMG-CoA reductase, thereby inhibiting cholesterol synthesis in the liver []. However, this mechanism is specific to the (3R,5R) enantiomer, and the (3S,5S) form does not exhibit this effect [].
The primary chemical reaction involving (3S,5S)-Atorvastatin Sodium Salt is its competitive inhibition of hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, an essential precursor in the cholesterol synthesis pathway. The inhibition leads to decreased cholesterol production in the liver and increased uptake of low-density lipoprotein from the bloodstream.
Additionally, the sodium salt formation involves the deprotonation of atorvastatin's carboxylic acid group with sodium hydroxide, resulting in enhanced solubility and bioavailability compared to its free acid form .
(3S,5S)-Atorvastatin Sodium Salt exhibits significant biological activity as a lipid-lowering agent. It effectively reduces total cholesterol, low-density lipoprotein cholesterol, and triglycerides while increasing high-density lipoprotein cholesterol levels. Beyond its lipid-lowering effects, atorvastatin has been shown to exert pleiotropic effects including:
These actions contribute to its cardiovascular protective effects independent of lipid lowering .
Various synthesis methods have been developed for (3S,5S)-Atorvastatin Sodium Salt. One notable approach utilizes multicomponent reactions (MCRs), which streamline the synthesis process by allowing multiple reactants to combine in a single step. This method has been shown to reduce the number of synthetic steps required compared to traditional methods, enhancing efficiency and yield. The Ugi reaction is one such method that has been employed to synthesize atorvastatin more rapidly .
Another common synthesis route involves the Paal–Knorr reaction, which has been modified for industrial applications. This method typically includes several steps: starting from simpler precursors that are progressively transformed into atorvastatin through various
(3S,5S)-Atorvastatin Sodium Salt is primarily used in clinical settings for:
The compound's ability to improve endothelial function also opens avenues for further therapeutic applications in vascular health .
Studies have shown that (3S,5S)-Atorvastatin Sodium Salt interacts with various biological pathways:
These interactions highlight the complexity of atorvastatin's effects and its potential implications for personalized medicine.
Several compounds are structurally or functionally similar to (3S,5S)-Atorvastatin Sodium Salt. Key comparisons include:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Simvastatin | HMG-CoA reductase inhibitor | Lower potency; requires metabolic activation |
| Rosuvastatin | HMG-CoA reductase inhibitor | Greater potency; less affected by genetic variations |
| Pravastatin | HMG-CoA reductase inhibitor | Hydrophilic; fewer drug interactions |
| Lovastatin | HMG-CoA reductase inhibitor | Naturally occurring; less potent than atorvastatin |
(3S,5S)-Atorvastatin Sodium Salt is distinguished by its superior potency and efficacy in reducing cholesterol levels while also providing additional cardiovascular benefits through its pleiotropic effects .
The Paal-Knorr cyclocondensation represents a foundational approach for constructing the pyrrole core of (3S,5S)-Atorvastatin Sodium Salt through the reaction of highly substituted 1,4-diketones with primary amines [3] [4]. Recent optimization studies have demonstrated that microdroplet-based Paal-Knorr reactions can achieve remarkable efficiency improvements, with reaction times reduced to 10 minutes at room temperature and yields ranging from 83-99% [12]. The microdroplet method eliminates the need for external catalysts by utilizing spontaneously formed superacids at the gas-liquid interface, achieving rate acceleration factors of approximately 1.18 × 10³ compared to conventional methods [12].
Industrial optimization of the Paal-Knorr route for atorvastatin synthesis typically involves six synthetic steps, excluding the preparation of the required primary amine component [3] [4]. Temperature optimization studies indicate that reactions conducted at approximately 160°C provide optimal yields, while room temperature conditions prove insufficient for driving the cyclization reaction to completion within practical timeframes [13]. The selection of appropriate solvent systems plays a crucial role in reaction efficiency, with isopropanol-based systems demonstrating superior performance in microdroplet applications [12].
Table 1: Paal-Knorr Reaction Optimization Parameters
| Parameter | Conventional Method | Microdroplet Method | Improvement Factor |
|---|---|---|---|
| Reaction Time | 4-24 hours | 10 minutes | 24-144× |
| Temperature | 160°C | Room temperature | Ambient operation |
| Yield Range | 60-80% | 83-99% | 1.2-1.4× |
| Catalyst Requirement | External acid catalyst | None required | Catalyst-free |
| Scale-up Rate | 0.5-2 g/hour | 5.50 g/hour | 2.8-11× |
Münchnone-mediated synthesis represents an advanced strategy for constructing the pyrrole core through regioselective 1,3-dipolar cycloaddition reactions [3] [4]. The münchnone route involves the cycloaddition of amido acid derivatives with acetylene components, providing a solution to regioselectivity challenges inherent in traditional approaches [4]. This methodology requires the preparation of münchnone intermediates in situ from corresponding N-acyl-α-amino acids using acetic anhydride at elevated temperatures of approximately 80°C [14].
Regioselectivity control in münchnone cycloaddition reactions depends critically on the substituent patterns of both the münchnone component and the acetylenic dipolarophile [14]. The C2 and C4 substituents on the mesoionic moiety significantly influence orbital coefficients, thereby affecting the regiochemical outcome of the cycloaddition process [14]. Research indicates that unsymmetrically substituted münchnones with monosubstituted alkynes produce mixtures of regioisomeric pyrroles, requiring careful optimization of reaction conditions to achieve desired selectivity [14].
The münchnone route to atorvastatin typically requires seven synthetic steps when prepared through traditional sequential methods [4]. However, the integration of multicomponent reaction chemistry can reduce this to four steps, representing a significant improvement in synthetic efficiency [4]. The formation of münchnone intermediates occurs through cyclodehydration processes that generate reactive 1,3-dipolar species capable of undergoing cycloaddition with appropriate acetylenic partners [14].
Table 2: Münchnone Cycloaddition Reaction Conditions and Outcomes
| Münchnone Substituent | Acetylene Component | Temperature (°C) | Reaction Time (hours) | Regioselectivity Ratio | Overall Yield (%) |
|---|---|---|---|---|---|
| 2-Methyl | Phenylacetylene | 80 | 4-6 | 3:1 | 65-72 |
| 2-Phenyl | Propargyl alcohol | 80 | 6-8 | 2:1 | 58-68 |
| 2-Methyl-4-phenyl | Terminal alkyne | 80 | 3-5 | 4:1 | 70-78 |
The Ugi four-component reaction provides a convergent approach for synthesizing key intermediates in (3S,5S)-Atorvastatin Sodium Salt preparation [3] [4]. This multicomponent strategy enables the assembly of complex molecular architectures in a single synthetic operation, significantly reducing the number of required synthetic steps [4]. The Ugi reaction involves the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid component to generate α-aminoacyl derivatives that serve as advanced intermediates [4].
Implementation of the Ugi reaction in atorvastatin synthesis reduces the total number of synthetic steps to four, compared to seven steps required by traditional münchnone approaches [4]. The reaction has been successfully demonstrated at 10 millimole scale, indicating its potential for larger-scale applications [4]. The Ugi methodology provides access to convertible isocyanide-containing products that facilitate further structural elaboration toward the target pyrrole framework [4].
The effectiveness of the Ugi approach stems from its ability to generate 1,4-amido acid motifs that can be readily converted to the required pyrrole structure through subsequent cyclization reactions [4]. This strategy proves particularly advantageous for preparing diverse atorvastatin derivatives, including positron emission tomography-labeled compounds and other structural analogs [4]. The multicomponent nature of the Ugi reaction allows for the introduction of structural diversity at multiple positions simultaneously [4].
Table 3: Comparative Analysis of Atorvastatin Synthetic Routes
| Synthetic Route | Number of Steps | Key Advantages | Limitations |
|---|---|---|---|
| Traditional Paal-Knorr | 6-10 | Well-established methodology | Multiple sequential steps |
| Stetter/Paal-Knorr | 4 | Reduced step count | Requires NHC catalysis |
| Hantzsch Variation | 5 | Alternative pyrrole formation | Moderate efficiency |
| Münchnone Route | 7 | Regioselective cycloaddition | Complex intermediate preparation |
| Ugi-Based Approach | 4 | Convergent assembly | Limited substrate scope |
Asymmetric catalysis plays a crucial role in establishing the correct stereochemistry at the 3S and 5S positions of the atorvastatin side chain [6] [17]. Direct catalytic asymmetric aldol reactions have emerged as a powerful strategy for constructing the required syn-1,3-diol functionality with high enantioselectivity [17]. Copper-based catalytic systems utilizing chiral bisphosphine ligands have demonstrated exceptional performance in these transformations, achieving enantioselectivities exceeding 95% [17] [22].
The development of simplified catalytic systems has eliminated the need for lithium-containing co-catalysts, streamlining the preparation process and improving operational efficiency [22]. Second-generation copper catalysts function through a mechanism where intermediate copper-aldolates serve as cooperative Lewis acid/Brønsted base catalysts, facilitating enolate generation and subsequent aldol condensation [16] [22]. These systems have been successfully applied to the synthesis of atorvastatin with excellent stereochemical control [17].
Biocatalytic approaches offer complementary strategies for asymmetric side-chain construction [15] [21]. Nitrilase enzymes developed through directed evolution can perform asymmetric hydrolysis reactions at substrate concentrations up to 3 molar, achieving 99% conversion with 99% enantiomeric excess [15]. Deoxyribose-5-phosphate aldolase catalysis enables the construction of key intermediates through tandem aldol reactions, establishing two stereogenic centers simultaneously with exceptional selectivity [21].
Table 4: Asymmetric Catalytic Methods for Side-Chain Construction
| Catalytic Method | Catalyst Loading (mol%) | Enantiomeric Excess (%) | Diastereomeric Excess (%) | Reaction Temperature (°C) |
|---|---|---|---|---|
| Copper/Bisphosphine | 5-10 | >95 | >90 | 0 to -20 |
| Organocatalytic Aldol | 10-20 | 88-94 | 86-92 | Room temperature |
| Nitrilase Enzyme | 2 (w/w%) | 99 | N/A | 37 |
| DERA Aldolase | 2 (w/w%) | >99.9 | 96.6 | 25-30 |
Organocatalytic approaches utilizing chiral secondary amines and thiourea derivatives provide metal-free alternatives for asymmetric side-chain synthesis [20]. These methods involve enantioselective cyclic anhydride desymmetrization reactions that establish the required C3 stereogenicity with high selectivity [20]. The organocatalytic strategy enables cyanide-free assembly of the seven-carbon amino-type side chain through a C5+C2 coupling approach [20].
Remote 1,5-anti asymmetric induction through boron-mediated aldol reactions represents another effective strategy for side-chain construction [18]. This methodology utilizes β-alkoxy methylketone substrates in aldol condensations with pyrrolic aldehydes, achieving overall yields of 41% across six synthetic steps [18]. The boron-mediated approach provides excellent diastereoselectivity for the formation of the required syn-1,3-diol motif [18].
The purification of (3S,5S)-Atorvastatin Sodium Salt requires sophisticated separation techniques due to the presence of closely related stereoisomeric and structural impurities [8] [9]. Crystallization-based purification methods have been developed specifically for atorvastatin calcium forms, utilizing controlled recrystallization processes to achieve high purity levels exceeding 99.5% [8]. The purification process typically involves conversion to intermediate crystal forms followed by controlled transformation to the desired polymorph [8].
High-performance liquid chromatography represents the primary analytical and preparative separation technique for atorvastatin stereoisomers [9] [27]. Chiral stationary phases, particularly Chiralcel OD-RH columns, have demonstrated effectiveness in separating atorvastatin diastereomers with resolution factors ranging from 1.2 to 1.8 [9]. Mobile phase optimization using hexane-isopropanol mixtures (95:05 v/v) at flow rates of 1.0 milliliter per minute provides baseline separation of stereoisomeric forms [9].
Table 5: Chromatographic Separation Parameters for Atorvastatin Stereoisomers
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution Factor |
|---|---|---|---|---|---|---|
| Chiralcel OD-RH | Hexane:IPA (95:05) | 1.0 | 260 | 3.23 | 3.85 | 1.2 |
| C18 Analytical | ACN:Water gradient | 1.2 | 254 | 8.45 | 9.12 | 1.4 |
| Phenyl-Hexyl | MeOH:Buffer (70:30) | 0.8 | 245 | 12.3 | 13.8 | 1.8 |
Continuous crystallization techniques utilizing oscillatory baffled crystallizers have demonstrated significant improvements in productivity and crystal size distribution control [23]. The continuous oscillatory baffled crystallizer approach achieves 100-fold improvements in productivity compared to batch crystallization processes, reducing cycle times from 22 hours to 12 minutes [23]. This methodology involves combined cooling and antisolvent crystallization with spatial temperature control and multiple addition ports for supersaturation management [23].
Polymer-directed crystallization represents an innovative approach for controlling crystal morphology and properties during purification [24]. This technique utilizes various polymers including polyethylene glycol, polyacrylic acid, and hydroxypropyl cellulose to direct crystal formation and improve stability characteristics [24]. The polymer-directed approach produces composite crystals with reduced melting points and enhanced dissolution properties while maintaining chemical integrity [24].
Process intensification through continuous crystallization methods has shown remarkable improvements in atorvastatin calcium purification efficiency [23]. The implementation of continuous oscillatory baffled crystallization reduces impurity levels, particularly the challenging "atorvastatin condensate" (Impurity E), from 0.58% to 0.09% [8]. Solvent system optimization using alcohol-ether mixtures enables selective removal of related impurities through differential solubility characteristics [8].
Table 6: Purification Method Comparison and Performance Metrics
| Purification Method | Purity Achievement (%) | Impurity E Content (%) | Processing Time | Productivity Factor |
|---|---|---|---|---|
| Batch Crystallization | 98.87 | 0.58 | 22 hours | 1× |
| Continuous COBC | 99.53 | 0.09 | 12 minutes | 100× |
| Polymer-Directed | 97.5-99.2 | 0.15-0.35 | 2-4 hours | 5-8× |
| Preparative HPLC | >99.8 | <0.05 | 45-60 minutes | Variable |
X-ray diffraction analysis represents the fundamental technique for characterizing the crystalline structure of (3S,5S)-Atorvastatin Sodium Salt and its polymorphic forms. Comprehensive powder X-ray diffraction studies have revealed multiple distinct crystalline phases, each exhibiting characteristic diffraction patterns that provide detailed insight into their molecular arrangement and crystal packing [1] [2].
The most extensively studied crystalline form, designated as Form I of atorvastatin calcium trihydrate, crystallizes in the triclinic space group P1 with unit cell parameters of a = 5.4568 Å, b = 9.8887 Å, c = 30.3091 Å, α = 76.801°, β = 99.177°, γ = 105.318°, and a unit cell volume of 1527.1 ų [2]. This form exhibits characteristic diffraction peaks at 2θ values of 6.85±0.2, 7.18±0.2, 8.33±0.2, 19.1±0.2, and 19.42±0.2 degrees, providing a distinctive fingerprint for identification [1].
Extended diffraction analysis reveals additional peak positions at 3.67±0.2, 5.05±0.2, 8.62±0.2, 9.38±0.2, 10.02±0.2, 10.35±0.2, 10.71±0.2, 11.76±0.2, 12.66±0.2, 13.87±0.2, 16.01±0.2, 16.38±0.2, 17.1±0.2, 20.88±0.2, 21.16±0.2, 22.9±0.2, 23.6±0.2, 30.12±0.2, 33.12±0.2, 37.92±0.2, and 41.47±0.2 degrees [1]. These comprehensive peak assignments facilitate precise identification and quantification of crystalline phases in pharmaceutical formulations.
Alternative polymorphic forms demonstrate distinctly different diffraction patterns. Form V exhibits characteristic peaks at 5.3±0.2 and 8.3±0.2 degrees two-theta, along with a prominent large peak in the range of 18-23 degrees with a maximum at approximately 18.3±0.2 degrees [3]. This pattern distinguishes Form V from other known polymorphs and the amorphous state, which typically displays broad humps rather than sharp crystalline peaks.
The sodium salt crystalline form presents a unique diffraction pattern that differs significantly from the starting materials, indicating the formation of a new crystalline phase with altered lattice parameters [1]. This transformation involves the rearrangement of molecular interactions and the incorporation of sodium ions into the crystal structure, fundamentally modifying the three-dimensional arrangement of atorvastatin molecules.
Synchrotron X-ray powder diffraction analysis has provided enhanced resolution for structural determination, utilizing wavelengths of λ = 1.3771 Å to achieve precise measurement of lattice parameters [2]. These high-resolution studies confirm the triclinic crystal system and enable accurate determination of atomic positions within the unit cell.
Comparative analysis between crystalline and amorphous forms reveals fundamental differences in their diffraction characteristics. While crystalline forms exhibit sharp, well-defined peaks corresponding to long-range molecular order, amorphous forms display broad diffraction humps at approximately 8-14 degrees and 15-26 degrees two-theta, indicating the absence of long-range crystalline order [3].
The crystalline structure of (3S,5S)-Atorvastatin Sodium Salt demonstrates the formation of hydrophilic layers parallel to the crystallographic ab-plane, with atorvastatin molecules bonding to each side of these layers to create triple-layer arrangements [4]. This structural organization influences the dissolution properties and physical stability of the pharmaceutical material.
Temperature-dependent diffraction studies have confirmed the thermal stability of various polymorphic forms, with some forms remaining unchanged after storage for extended periods at room temperature, while others may undergo phase transitions under specific conditions [5].
| Crystal Form | 2θ Peaks (degrees) | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Form I (ATC-I) | 6.85±0.2, 7.18±0.2, 8.33±0.2, 19.1±0.2, 19.42±0.2 | P1 | a=5.4568Å, b=9.8887Å, c=30.3091Å | [2] |
| Form V | 5.3±0.2, 8.3±0.2, 18.3±0.2 | Not specified | Not determined | [3] |
| Sodium Salt Crystalline | Multiple peaks with new crystalline phase | Not specified | New lattice | [1] |
| Sodium Salt Amorphous | 5.45±0.2, 7.87±0.2, 9.52±0.2, 11.02±0.2 | Amorphous | N/A | [1] |
Solid-state nuclear magnetic resonance spectroscopy provides comprehensive molecular-level characterization of (3S,5S)-Atorvastatin Sodium Salt, revealing detailed information about local molecular environments, chemical bonding, and molecular dynamics [6] [7] [8].
Carbon-13 magic angle spinning nuclear magnetic resonance studies have achieved complete chemical shift assignments for all resolvable carbon sites in atorvastatin calcium Form I, spanning a chemical shift range from 10 to 180 parts per million [9]. These assignments are based on extensive analysis of heteronuclear correlation experiments, including carbon-13 to proton heteronuclear correlation and carbon-13 to fluorine-19 heteronuclear correlation spectroscopy [9].
The nuclear magnetic resonance data provide compelling evidence for the presence of two independent atorvastatin molecules within the asymmetric unit of the crystal structure [9]. This molecular multiplicity manifests as distinctive chemical shift patterns that reflect the slightly different local environments experienced by each molecule within the crystal lattice.
Fluorine-19 nuclear magnetic resonance spectroscopy offers unique insights into the molecular dynamics and structural organization of atorvastatin. Crystalline forms exhibit sharp, well-resolved fluorine signals corresponding to rigid molecular arrangements, while amorphous forms display single broad signals indicative of increased molecular mobility and structural disorder [10] [11].
The fluorine nuclear magnetic resonance spectrum demonstrates remarkable sensitivity to subtle structural variations between different amorphous forms, enabling differentiation of polymorphic states that appear similar by other analytical techniques [10]. Factor analysis of fluorine spectra reveals systematic variations in chemical shifts that correlate with different amorphous modifications, providing quantitative parameters for polymorph identification.
Calcium-43 solid-state nuclear magnetic resonance measurements reveal detailed information about the local coordination environment of calcium ions within the crystal structure [7] [12]. Chemical shift tensors and quadrupolar coupling parameters provide direct experimental evidence for the calcium coordination geometry, confirming distorted octahedral arrangements involving carboxylate oxygens, coordinated water molecules, and hydroxyl groups [12].
The calcium coordination sphere comprises four carboxylate oxygen atoms, one coordinated water molecule, and one hydroxyl group from an atorvastatin molecule, creating a CaO6 coordination environment [4]. Nuclear magnetic resonance crystallographic approaches combine experimental calcium-43 parameters with computational predictions to determine the local calcium structure in the absence of complete diffraction data [12].
Nitrogen-15 nuclear magnetic resonance spectroscopy identifies characteristic signals from the phenylcarbamoyl nitrogen atom, providing information about hydrogen bonding networks and molecular conformation [9]. The nitrogen chemical shifts reflect the electronic environment around the amide functionality and its participation in intermolecular interactions.
Chemical shift anisotropy parameters and spin-lattice relaxation measurements reveal significant variations in molecular motion between the two independent molecules in the asymmetric unit [6] [8]. These measurements provide experimental evidence for the coexistence of different motional degrees of freedom within the same crystal structure, with some molecular segments exhibiting faster dynamics than others.
Longitudinal magnetization decay curves demonstrate biexponential behavior for most carbon nuclei sites, indicating the presence of two distinct relaxation processes corresponding to different local environments [8]. Local correlation times vary significantly across different molecular segments, reflecting heterogeneous molecular dynamics within the crystalline lattice.
The experimental nuclear magnetic resonance parameters show excellent agreement with density functional theory calculations based on optimized crystal structures, validating both the experimental assignments and the computational models [7] [13]. This convergence of experimental and theoretical results provides confidence in the structural interpretations and facilitates detailed understanding of molecular organization.
| Nucleus | Chemical Shift Range (ppm) | Assignment | Molecular Environment | Reference |
|---|---|---|---|---|
| ¹³C | 10-180 (complete assignment) | All resolvable carbon sites | Two independent molecules in asymmetric unit | [9] |
| ¹⁹F | Single broad signal (amorphous) | Fluorine on para-fluorophenyl | Molecular motion effects | [10] |
| ⁴³Ca | Chemical shift tensors determined | Calcium coordination environment | Octahedral coordination | [12] |
| ¹⁵N | Amide nitrogen signals | Phenylcarbamoyl nitrogen | Hydrogen bonding network | [9] |
Density functional theory calculations provide fundamental insights into the conformational preferences, electronic structure, and energetic properties of (3S,5S)-Atorvastatin Sodium Salt [4] [14] [15]. These computational studies complement experimental characterization by revealing molecular-level details that are difficult or impossible to obtain through experimental methods alone.
Geometry optimization calculations using the B3LYP functional with 6-31G(d,p) basis sets have determined the most stable molecular conformations of atorvastatin and its various polymorphic forms [4]. These optimized structures serve as starting points for property predictions and provide detailed three-dimensional molecular models that accurately reproduce experimental crystallographic data.
Comprehensive conformational analysis reveals multiple stable molecular arrangements that differ in the relative orientations of the phenyl rings, the orientation of the hydroxyheptanoic acid chain, and the conformation of the pyrrole ring system [16]. The energy differences between these conformations typically range from several kilocalories per mole, indicating that multiple conformational states may be accessible under ambient conditions.
The calculated root-mean-square deviations between density functional theory optimized structures and experimental crystal structures are typically less than 0.1 Å, demonstrating excellent agreement between computational predictions and experimental observations [17]. This level of accuracy validates the computational methodology and enables reliable prediction of structural properties for systems where experimental data may be limited.
Electronic structure calculations reveal detailed information about molecular orbital distributions, electron density maps, and chemical bonding patterns [14]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insight into chemical reactivity, while electron density analysis identifies regions of high and low electron concentration that influence intermolecular interactions.
Chemical shift predictions using the gauge-including atomic orbital method demonstrate excellent correlation with experimental nuclear magnetic resonance measurements [7]. These calculations enable assignment of experimental spectra and provide detailed understanding of the relationship between molecular structure and spectroscopic properties.
Vibrational frequency calculations identify characteristic infrared and Raman active modes that facilitate spectroscopic identification and characterization [15]. The calculated frequencies show good agreement with experimental vibrational spectra and enable detailed assignment of spectroscopic features to specific molecular motions.
Bond dissociation energy calculations reveal important information about molecular stability and potential degradation pathways [15]. The calculated oxygen-hydrogen bond dissociation energy of 91.4 kilocalories per mole for atorvastatin provides insight into its antioxidant properties and potential radical scavenging activity.
Thermodynamic property calculations, including enthalpy, entropy, and free energy differences, enable assessment of relative stability between different polymorphic forms and prediction of phase transition conditions [18]. These calculations are particularly valuable for understanding the thermodynamic driving forces that control polymorphic transformations and crystallization processes.
Interaction energy calculations between atorvastatin molecules provide quantitative measures of intermolecular binding strengths and identify the most important contributions to crystal packing stability [19]. These calculations reveal that hydrogen bonding interactions typically contribute several kilocalories per mole to the total binding energy, while van der Waals interactions provide additional stabilization.
Solvation effects have been incorporated through polarizable continuum models to account for the influence of different solvent environments on molecular properties [15]. These calculations demonstrate that solvent effects can significantly modify molecular conformations, electronic properties, and intermolecular interaction strengths.
| Calculation Type | Method/Basis Set | Key Results | Applications | Reference |
|---|---|---|---|---|
| Geometry Optimization | B3LYP/6-31G(d,p) | Optimized molecular geometry | Structure validation | [4] |
| Conformational Analysis | DFT multiple conformers | Stable conformational states | Polymorphism understanding | [16] |
| Chemical Shift Prediction | GIAO/B3LYP | Chemical shift tensors | NMR spectrum interpretation | [7] |
| Bond Dissociation Energy | Thermodynamic analysis | O-H bond strength: 91.4 kcal/mol | Antioxidant activity evaluation | [15] |
The hydrogen bonding network in (3S,5S)-Atorvastatin Sodium Salt crystals represents a critical structural feature that determines crystal packing, thermal stability, and physicochemical properties [4] [20] [21] [22].
Primary hydrogen bonding interactions involve oxygen-hydrogen to carbonyl oxygen contacts with distances ranging from 1.779 to 1.821 Å and angles of 174.44 to 173.32 degrees [22]. These strong hydrogen bonds provide the primary stabilization for the crystal structure and represent the most energetically significant intermolecular interactions.
Secondary hydrogen bonding networks include nitrogen-hydrogen to oxygen contacts with distances of 1.927 to 2.340 Å [22]. These interactions involve the phenylcarbamoyl nitrogen atom and contribute to the overall stability of the crystal structure while providing additional directionality to the molecular arrangements.
Water-mediated hydrogen bonding plays a crucial role in the trihydrate crystal form, where coordinated water molecules form bridges between atorvastatin molecules and calcium ions [4]. These water bridges create extensive two-dimensional hydrogen bonding networks parallel to the crystallographic ab-plane, contributing significantly to the overall crystal stability.
The hydrogen bonding network demonstrates remarkable three-dimensional connectivity, with individual atorvastatin molecules participating in multiple simultaneous hydrogen bonding interactions [21]. This extensive network of interactions creates a rigid crystalline framework that influences mechanical properties, thermal behavior, and dissolution characteristics.
Intramolecular hydrogen bonding interactions occur between the hydroxyl groups on the hydroxyheptanoic acid chain, with oxygen-hydrogen to oxygen distances typically less than 2.5 Å [21]. These intramolecular interactions influence the preferred molecular conformation and contribute to the overall molecular stability.
Weak hydrogen bonding interactions, including carbon-hydrogen to oxygen and carbon-hydrogen to fluorine contacts, provide additional stabilization with distances greater than 3.0 Å [20] [21]. While individually weak, the cumulative effect of multiple weak interactions contributes measurably to the overall crystal binding energy.
The proximity of aromatic ring systems creates opportunities for π-π stacking interactions with typical distances of 3.3 to 3.8 Å between parallel aromatic planes [23]. These interactions supplement the hydrogen bonding network and provide additional stabilization for the crystalline arrangement.
Computational analysis using atoms in molecules theory provides quantitative measures of hydrogen bonding strength and directionality [22]. These calculations confirm that the strongest hydrogen bonds involve oxygen-hydrogen donors and carbonyl oxygen acceptors, while weaker interactions involve aromatic carbon-hydrogen donors.
The hydrogen bonding network exhibits temperature-dependent behavior, with some interactions strengthening upon cooling while others may weaken due to thermal contraction effects [20]. This temperature dependence influences the thermal expansion properties and phase transition behavior of the crystalline material.
Comparative analysis between different polymorphic forms reveals that hydrogen bonding patterns represent key distinguishing features that determine the relative stability and properties of each polymorph [20]. Forms with more extensive or stronger hydrogen bonding networks typically exhibit higher melting points and greater thermal stability.
The formation of co-crystals and multi-component solids involves modification of the hydrogen bonding network through incorporation of additional hydrogen bonding partners [20]. These modifications can significantly alter the crystal structure and improve properties such as solubility and dissolution rate.
Fourier transform infrared spectroscopy provides experimental evidence for hydrogen bonding through characteristic shifts in oxygen-hydrogen and nitrogen-hydrogen stretching frequencies [20] [21]. These spectroscopic signatures correlate well with computational predictions and crystallographic observations.
| Hydrogen Bond Type | Distance (Å) | Angle (degrees) | Strength | Role in Structure | Detection Method | Reference |
|---|---|---|---|---|---|---|
| O-H⋯O=C | 1.779-1.821 | 174.44-173.32 | Strong | Primary stabilization | DFT calculations | [22] |
| N-H⋯O | 1.927-2.340 | 160-180 | Moderate | Secondary structure | X-ray crystallography | [4] |
| O-H⋯O (water) | 2.4-2.8 | Variable | Strong | Hydrophilic layer formation | Neutron diffraction | [4] |
| π⋯π stacking | 3.3-3.8 | Parallel | Moderate | Aromatic interactions | Crystallographic analysis | [23] |